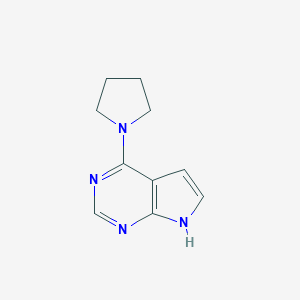

6-Pyrrolidino-7-deazapurine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-pyrrolidin-1-yl-7H-pyrrolo[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c1-2-6-14(5-1)10-8-3-4-11-9(8)12-7-13-10/h3-4,7H,1-2,5-6H2,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWEVZVZLDUSNNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=NC3=C2C=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60403199 | |

| Record name | 6-Pyrrolidino-7-deazapurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90870-68-1 | |

| Record name | 6-Pyrrolidino-7-deazapurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what is the mechanism of action of 6-pyrrolidino-7-deazapurine

An In-Depth Technical Guide on the Mechanism of Action of 6-Pyrrolidino-7-Deazapurine and its Analogs

Introduction

The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold is recognized as a "privileged structure" in medicinal chemistry. Its structural similarity to adenine, a fundamental component of ATP, makes it an ideal framework for designing potent inhibitors of key cellular enzymes, particularly protein kinases.[1][2] Derivatives of 7-deazapurine, such as this compound, leverage this mimicry to interfere with essential signaling pathways, demonstrating a wide array of biological activities including anticancer, antiviral, and antiparasitic effects.[1][3][4] This technical guide provides a detailed examination of the mechanism of action for this class of compounds, focusing on their role as kinase inhibitors, the resulting cellular consequences, and the experimental methodologies used for their evaluation.

Core Mechanism of Action: Competitive Kinase Inhibition

The primary mechanism of action for 6-substituted-7-deazapurine derivatives is the inhibition of protein kinases.[1][2] These enzymes play a crucial role in cellular signal transduction by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins. This phosphorylation event acts as a molecular switch, regulating processes such as cell growth, differentiation, and apoptosis.

The 7-deazapurine core structure mimics the adenine base of ATP, allowing these compounds to bind to the highly conserved ATP-binding pocket of various kinases.[2] This competitive inhibition prevents ATP from binding, thereby blocking the phosphorylation of downstream substrates and disrupting the associated signaling cascade. The substituent at the 6-position, such as the pyrrolidino group, is critical for modulating the potency and selectivity of the compound against different kinases.[1]

Key kinase families targeted by this class of compounds include:

-

Cyclin-Dependent Kinases (CDKs): These are central regulators of the cell cycle. Inhibition of CDKs, particularly CDK2, can halt cell cycle progression and induce apoptosis.[1][5][6]

-

Tyrosine Kinases: This family includes receptors like the Epidermal Growth Factor Receptor (EGFR), Her2, and Vascular Endothelial Growth Factor Receptor (VEGFR2), which are pivotal in cancer cell proliferation and angiogenesis.[7][8]

-

Other Kinases: Derivatives have also shown activity against adenosine kinases, Protein Kinase A (PKA), and Protein Kinase C (PKC).[9]

Caption: Competitive inhibition of a protein kinase by a 7-deazapurine analog.

Downstream Cellular Effects

By inhibiting key kinases, this compound and its analogs trigger significant downstream cellular events, primarily leading to anticancer effects.

-

Cell Cycle Arrest: Inhibition of CDKs disrupts the orderly progression of the cell cycle. For instance, inhibiting CDK2, which is crucial for the G1 to S phase transition, causes cells to arrest in the G1 phase, preventing DNA replication and cell division.[6]

-

Induction of Apoptosis: Prolonged cell cycle arrest or the inhibition of survival signaling pathways (e.g., those mediated by EGFR) can trigger programmed cell death, or apoptosis.[7] Mechanistic studies on related compounds show this is often accompanied by an increase in the pro-apoptotic protein Bax, a decrease in the anti-apoptotic protein Bcl-2, and the activation of executioner caspases like caspase-3.[7]

-

Inhibition of Angiogenesis: By targeting VEGFR2, these compounds can block the signaling required for the formation of new blood vessels, a process critical for tumor growth and metastasis.

Caption: Cellular consequences following kinase inhibition by 7-deazapurine derivatives.

Quantitative Data: Biological Activity of 7-Deazapurine Analogs

While specific quantitative data for this compound is not detailed in the provided search results, the biological activity of closely related halogenated and substituted pyrrolo[2,3-d]pyrimidine derivatives provides a strong indication of the potency of this chemical class. The following table summarizes representative data for these analogs.

| Compound ID | Target Kinase / Cell Line | Assay Type | IC₅₀ (nM) | Reference |

| Compound 5k ¹ | EGFR | Kinase Inhibition | 40 | [7] |

| Her2 | Kinase Inhibition | 115 | [7] | |

| VEGFR2 | Kinase Inhibition | 78 | [7] | |

| CDK2 | Kinase Inhibition | 204 | [7] | |

| Compound 5 ² | HepG2 (Liver Cancer) | Cytotoxicity | 6110 | [8] |

| MCF-7 (Breast Cancer) | Cytotoxicity | 5930 | [8] | |

| MDA-MB-231 (Breast Cancer) | Cytotoxicity | 2480 | [8] | |

| HeLa (Cervical Cancer) | Cytotoxicity | 1980 | [8] | |

| Sunitinib (Reference) | VEGFR2 | Kinase Inhibition | 261 | [7] |

¹(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-(4-chlorobenzylidene)benzohydrazide ²Isatin-deazapurine hybrid compound with a methoxy substitution

Experimental Protocols

The mechanism of action and biological effects of these compounds are typically elucidated through a series of standardized in vitro assays.

Protocol 1: In Vitro Protein Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase enzyme.

Objective: To determine the IC₅₀ value of a test compound against a target kinase.

Materials:

-

Recombinant kinase enzyme (e.g., EGFR, CDK2)

-

Kinase-specific substrate peptide

-

ATP (Adenosine Triphosphate)

-

Test compound (dissolved in DMSO)

-

Kinase buffer solution

-

ADP-Glo™ Kinase Assay kit (or similar detection reagent)

-

384-well microplates

-

Plate reader (luminometer)

Methodology:

-

Compound Preparation: Perform serial dilutions of the test compound in DMSO to create a range of concentrations. A reference inhibitor (e.g., Sunitinib) should be prepared in parallel.

-

Reaction Setup: To each well of a 384-well plate, add the kinase buffer, the specific substrate peptide, and the test compound at its designated concentration.

-

Kinase Addition: Initiate the reaction by adding the recombinant kinase enzyme to each well.

-

ATP Addition: Start the phosphorylation reaction by adding a solution of ATP. Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Reaction Termination & Detection: Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent simultaneously terminates the reaction and depletes the remaining unconsumed ATP.

-

Signal Generation: Add the Kinase Detection Reagent to convert the newly generated ADP into ATP, which is then used to generate a luminescent signal via a luciferase reaction. Incubate for 30-40 minutes.

-

Data Acquisition: Measure the luminescence of each well using a plate reader. The light signal is directly proportional to the amount of ADP generated and thus correlates with kinase activity.

-

Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the kinase activity.[7]

Protocol 2: MTT Cell Viability Assay

This colorimetric assay determines the cytotoxic effect of a compound on cancer cell lines.

Objective: To determine the IC₅₀ value of a test compound against a panel of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HepG2, MCF-7)

-

Cell culture medium (e.g., DMEM) with Fetal Bovine Serum (FBS)

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilizing agent (e.g., DMSO or SDS in HCl)

-

96-well microplates

-

Microplate reader (spectrophotometer)

Methodology:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound. Include wells with untreated cells (negative control) and vehicle-only (DMSO) controls.

-

Incubation: Incubate the plates for a defined period, typically 48 to 72 hours, to allow the compound to exert its effect.

-

MTT Addition: Add MTT solution to each well. The MTT reagent is a yellow tetrazolium salt that is reduced by metabolically active cells into a purple formazan product. Incubate for 3-4 hours.

-

Formazan Solubilization: Remove the culture medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the insoluble purple formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the percentage of viability against the logarithm of the compound concentration and use a dose-response curve to determine the IC₅₀ value.[1][7]

Caption: A typical experimental workflow for characterizing a novel 7-deazapurine inhibitor.

References

- 1. benchchem.com [benchchem.com]

- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 6-Methyl-7-deazapurine nucleoside analogues as broad-spectrum antikinetoplastid agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 8-Azapurines as new inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation [mdpi.com]

- 9. Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 6-Pyrrolidino-7-Deazapurine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 6-pyrrolidino-7-deazapurine, a member of the promising class of pyrrolo[2,3-d]pyrimidine derivatives. This class of compounds, also known as 7-deazapurines, are purine isosteres that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer and antiviral properties.[1][2] The replacement of the N7 atom of the purine core with a carbon atom offers unique structural and electronic properties, making them valuable scaffolds for the development of novel therapeutics.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C10H12N4 | [3] |

| Molecular Weight | 188.23 g/mol | [3] |

| Appearance | Light-colored to off-white crystalline solid | [4] |

| Melting Point | 263-265 °C | [5] |

| Solubility | Soluble in Ethyl Acetate and Methanol | [5] |

| XLogP3-AA | 1.6 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Topological Polar Surface Area | 44.8 Ų | [3] |

Synthesis of this compound

The synthesis of this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This common and efficient method involves the displacement of a halogen atom on the 7-deazapurine core with an amine. In this case, the readily available starting material, 6-chloro-7-deazapurine (also known as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine), is treated with pyrrolidine.

The overall synthetic workflow can be visualized as a two-stage process, starting from the synthesis of the key intermediate, 6-chloro-7-deazapurine.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for nucleophilic substitution on the 6-chloro-7-deazapurine scaffold.

Materials:

-

6-Chloro-7-deazapurine (4-chloro-7H-pyrrolo[2,3-d]pyrimidine)

-

Pyrrolidine

-

Anhydrous solvent (e.g., ethanol, isopropanol, or DMF)

-

Base (e.g., triethylamine or potassium carbonate, optional)

-

Reaction vessel with a reflux condenser and magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes or dichloromethane/methanol)

Procedure:

-

To a solution of 6-chloro-7-deazapurine (1.0 eq) in a suitable anhydrous solvent, add pyrrolidine (1.1-1.5 eq).

-

If necessary, a non-nucleophilic base such as triethylamine (1.1-1.5 eq) can be added to scavenge the HCl generated during the reaction.

-

The reaction mixture is then heated to reflux under an inert atmosphere and stirred for a period of 2 to 24 hours, with reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by silica gel column chromatography using an appropriate solvent system to afford this compound as a solid.

Characterization of this compound

The structural confirmation of the synthesized this compound is crucial and is typically achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrolo[2,3-d]pyrimidine core and the pyrrolidine ring. Key expected signals include:

-

A singlet for the H2 proton of the pyrimidine ring.

-

Two doublets for the H5 and H6 protons of the pyrrole ring.

-

A broad singlet for the N7-H proton of the pyrrole ring.

-

Multiplets for the methylene protons of the pyrrolidine ring.

13C NMR: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. Distinct signals are expected for the quaternary and methine carbons of the deazapurine core, as well as the methylene carbons of the pyrrolidine ring.

Predicted NMR Data:

| Atom | Predicted 1H Shift (ppm) | Predicted 13C Shift (ppm) |

| C2 | - | ~151.0 |

| H2 | ~8.1-8.3 | - |

| C4 | - | ~156.0 |

| C5 | - | ~100.0 |

| H5 | ~6.4-6.6 | - |

| C6 | - | ~120.0 |

| H6 | ~7.0-7.2 | - |

| C7a | - | ~152.0 |

| N-CH2 (pyrrolidine) | ~3.5-3.7 | ~47.0 |

| C-CH2 (pyrrolidine) | ~1.9-2.1 | ~25.0 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C10H12N4), the expected molecular ion peak [M+H]+ would be at m/z 189.11.

Biological Activity and Signaling Pathways

Derivatives of 7-deazapurine are well-documented for their potent biological activities, particularly as inhibitors of various protein kinases.[6] These kinases are crucial components of cellular signaling pathways that regulate cell growth, proliferation, and survival.[1] Dysregulation of these pathways is a hallmark of cancer, making kinase inhibitors a major class of anticancer drugs.[4]

The general mechanism of action for many 7-deazapurine-based kinase inhibitors involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.

While specific quantitative data for this compound is not widely available in the public domain, related 4-amino substituted pyrrolo[2,3-d]pyrimidine derivatives have shown potent inhibitory activity against kinases such as Akt (Protein Kinase B).[1][7] For instance, a series of 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine derivatives were evaluated as Akt inhibitors, with some compounds exhibiting IC50 values in the nanomolar range.[7]

Given the structural similarity, it is plausible that this compound could also exhibit inhibitory activity against various kinases, and therefore possess antiproliferative properties against cancer cell lines. Further biological evaluation is warranted to determine its specific targets and potency.

Experimental Protocol: In Vitro Kinase Inhibition Assay

A general protocol for assessing the kinase inhibitory activity of this compound is as follows:

-

A solution of the test compound (this compound) at various concentrations is prepared.

-

The compound is incubated with the target kinase, a suitable substrate (e.g., a peptide or protein), and ATP in an appropriate reaction buffer.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is terminated, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of 32P or 33P from radiolabeled ATP), fluorescence-based assays, or luminescence-based assays.

-

The concentration of the compound that inhibits 50% of the kinase activity (IC50) is then calculated from the dose-response curve.

Conclusion

This compound is a synthetically accessible derivative of the medicinally important 7-deazapurine scaffold. Its synthesis from 6-chloro-7-deazapurine is straightforward, and its characterization can be readily achieved using standard spectroscopic techniques. Based on the well-established biological activities of related compounds, this compound holds promise as a potential kinase inhibitor and warrants further investigation for its therapeutic potential in areas such as oncology. This technical guide provides a foundational understanding for researchers and drug development professionals interested in exploring this and similar molecules.

References

- 1. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of novel 4-(pyrrolo[2,3-d]pyrimidine-4-yloxy)benzamide derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijsred.com [ijsred.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Pyrrolidino-7-deazapurine: A Technical Guide to a Promising Fluorescent Nucleoside Analog

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-pyrrolidino-7-deazapurine and its potential as a fluorescent nucleoside analog for various research and drug development applications. Due to the limited availability of direct studies on this compound, this document leverages data from closely related 2-amino-6-triazolyl-7-deazapurine derivatives to infer its potential properties and applications. This guide will cover the synthesis, photophysical characteristics, and experimental considerations for utilizing this class of molecules as fluorescent probes.

Introduction

Fluorescent nucleoside analogs are indispensable tools in molecular biology, diagnostics, and drug discovery. They offer a non-radioactive means to label and visualize nucleic acids, enabling the study of DNA and RNA structure, function, and dynamics in real-time. The 7-deazapurine scaffold is a particularly attractive core for designing such probes due to its structural similarity to natural purines, which often allows for recognition and incorporation by cellular enzymes.[1] Substitution at the C6 position with a pyrrolidino group, a known electron-donating moiety, is anticipated to confer favorable fluorescent properties, making this compound a molecule of significant interest.

Synthesis of 7-Deazapurine Nucleoside Analogs

The synthesis of 6-substituted 7-deazapurine nucleosides typically involves a multi-step process starting from a suitable purine or pyrrolo[2,3-d]pyrimidine precursor. A general synthetic strategy involves the glycosylation of the 7-deazapurine base followed by functionalization at the C6 position.

A relevant synthetic approach for a related compound, a 2-pyrrolidino-6-triazolyl-7-deazapurine derivative, is outlined below. This method can be adapted for the synthesis of this compound. The synthesis begins with the diazotization of a 2,6-diamino-7-deazapurine precursor, followed by nucleophilic substitution with pyrrolidine and a subsequent click reaction to introduce the triazolyl group.

Caption: Synthetic route for a 2-pyrrolidino-6-triazolyl-7-deazapurine derivative.

Photophysical Properties

The fluorescence of 7-deazapurine analogs is influenced by the nature and position of substituents on the purine ring. The introduction of an electron-donating group, such as pyrrolidine, at the C6 position and an electron-withdrawing group can create a "push-pull" system, which often leads to desirable photophysical properties like a large Stokes shift and high fluorescence quantum yield.

Table 1: Photophysical Data for a Related 2-Amino-6-triazolyl-7-deazapurine Derivative

| Property | Value | Solvent | Reference |

| Excitation Max (λex) | ~375 nm | Acetonitrile | [2] |

| Emission Max (λem) | Varies with solvent polarity | Various | [2] |

| Quantum Yield (ΦF) | up to 74% | THF | [2] |

| Fluorescence Lifetime (τ) | Not Reported | - |

Experimental Protocols

General Protocol for Fluorescence Spectroscopy

To characterize the photophysical properties of a fluorescent nucleoside analog like this compound, the following general protocol for fluorescence spectroscopy can be employed.

Caption: General workflow for characterizing a fluorescent nucleoside analog.

-

Sample Preparation: Dissolve the synthesized this compound nucleoside in a variety of spectroscopic-grade solvents (e.g., methanol, acetonitrile, THF, water) to assess solvatochromic effects. Prepare a series of dilutions to ensure absorbance values are within the linear range of the spectrophotometer (typically < 0.1).

-

UV-Vis Absorbance Spectroscopy: Record the absorbance spectrum to determine the absorption maximum (λmax). This wavelength will be used as the excitation wavelength (λex) for fluorescence measurements.

-

Fluorescence Spectroscopy:

-

Emission Spectrum: Excite the sample at λex and record the fluorescence emission spectrum. The wavelength of maximum emission intensity is the emission maximum (λem).

-

Quantum Yield Determination: The fluorescence quantum yield (ΦF) can be determined relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54). The quantum yield is calculated using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) Where: I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Fluorescence Lifetime: The fluorescence lifetime (τ) can be measured using time-correlated single-photon counting (TCSPC).

-

Enzymatic Incorporation into Nucleic Acids

A key application of fluorescent nucleoside analogs is their incorporation into DNA or RNA for use as probes. This typically involves the enzymatic synthesis of the corresponding triphosphate derivative, which can then be used as a substrate for polymerases.

Caption: Workflow for enzymatic incorporation of a fluorescent nucleoside analog.

-

Synthesis of the Triphosphate: The this compound ribonucleoside or 2'-deoxyribonucleoside is converted to its 5'-triphosphate derivative. This can be achieved through chemical phosphorylation methods (e.g., using phosphorus oxychloride) or enzymatic methods employing nucleoside kinases.

-

Incorporation Reaction: The triphosphate analog is used as a substrate in a polymerase-catalyzed reaction, such as polymerase chain reaction (PCR) for DNA or in vitro transcription for RNA. The efficiency of incorporation will depend on the specific polymerase used and the structure of the analog.

Potential Applications

Given its anticipated fluorescent properties, this compound holds promise for a range of applications:

-

Fluorescent Probes for Nucleic Acids: Once incorporated into DNA or RNA, this analog can serve as a reporter for hybridization events, conformational changes, and interactions with proteins and other molecules. Its environment-sensitive fluorescence could be particularly useful for probing local changes in the nucleic acid microenvironment.

-

Cellular Imaging: As a cell-permeable molecule, it could potentially be used for live-cell imaging of nucleic acid synthesis and localization.

-

High-Throughput Screening: The fluorescent signal of this analog could be exploited in high-throughput screening assays to identify compounds that modulate nucleic acid-protein interactions or enzymatic activities.

Conclusion

While direct experimental data on this compound is currently scarce, the analysis of closely related 7-deazapurine derivatives suggests that it is a promising candidate for a versatile fluorescent nucleoside analog. Its synthesis is feasible through established chemical routes, and its anticipated photophysical properties, including potential environmental sensitivity, make it an attractive target for further investigation. The development and characterization of this compound and its triphosphate derivative could provide a valuable new tool for researchers in molecular biology, chemical biology, and drug discovery. Further studies are warranted to fully elucidate its properties and unlock its potential in various scientific applications.

References

The Diverse Biological Landscape of 6-Substituted-7-Deazapurine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold has solidified its position as a privileged structure in medicinal chemistry. The strategic modification at the 6-position of this heterocyclic system has been a significant area of research, leading to the discovery of potent and selective agents with a wide spectrum of biological activities, including anticancer, antiviral, and kinase inhibitory properties.[1] This technical guide provides a comprehensive overview of the synthesis, biological activity, and mechanisms of action of 6-substituted-7-deazapurine derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Synthesis of 6-Substituted-7-Deazapurine Derivatives

The synthetic route to 6-substituted-7-deazapurine derivatives often commences with a pre-functionalized 7-deazapurine core, typically featuring a chlorine atom at the 6-position. This halogenated intermediate serves as a versatile handle for introducing a diverse array of substituents through various cross-coupling reactions. A common strategy involves the glycosylation of the 6-chloro-7-deazapurine base, followed by the introduction of the desired moiety at the 6-position.

A frequently employed glycosylation method is the Vorbrüggen glycosylation, where a silylated 7-deazapurine base is reacted with a protected ribose acetate in the presence of a Lewis acid catalyst like trimethylsilyl trifluoromethanesulfonate (TMSOTf). Following glycosylation, the crucial C-6 substitution is often achieved via palladium-catalyzed cross-coupling reactions such as the Suzuki or Sonogashira reactions. These powerful reactions enable the introduction of a wide variety of aryl, heteroaryl, or alkynyl groups, leading to a vast chemical space for biological screening.[1]

Biological Activities and Quantitative Data

6-Substituted-7-deazapurine derivatives have demonstrated significant therapeutic potential across multiple disease areas. Their biological effects are often attributed to their ability to mimic natural purines, thereby interfering with essential cellular processes.[2]

Anticancer and Cytotoxic Activity

A significant number of 6-substituted-7-deazapurine ribonucleosides exhibit potent cytostatic and cytotoxic activity against a broad panel of cancer cell lines.[1][3][4] The mechanism of action frequently involves intracellular phosphorylation to the corresponding nucleotides, which can then inhibit key enzymes or be incorporated into DNA and RNA, leading to cell cycle arrest and apoptosis.[5][6]

| Compound/Analog | Cell Line | IC50 Value (µM) | Assay Type | Reference |

| 22d | CCRF-CEM | 0.20 ± 0.02 | MTS Assay | [7] |

| 22d | CCRF-CEM | 0.18 ± 0.02 | XTT Assay | [7] |

| 22d | HeLa S3 | 0.18 ± 0.02 | MTS Assay | [7] |

| 22d | HeLa S3 | 0.14 ± 0.01 | XTT Assay | [7] |

| 22d | HepG2 | 0.22 ± 0.03 | MTS Assay | [7] |

| 22d | HepG2 | 0.19 ± 0.02 | XTT Assay | [7] |

| 22d | A549 | 0.19 ± 0.02 | MTS Assay | [7] |

| 22d | A549 | 0.15 ± 0.02 | XTT Assay | [7] |

| 26d | CCRF-CEM | 0.35 ± 0.03 | MTS Assay | [7] |

| 26d | CCRF-CEM | 0.31 ± 0.03 | XTT Assay | [7] |

| 26d | HeLa S3 | 0.29 ± 0.03 | MTS Assay | [7] |

| 26d | HeLa S3 | 0.25 ± 0.02 | XTT Assay | [7] |

| 26d | HepG2 | 0.41 ± 0.04 | MTS Assay | [7] |

| 26d | HepG2 | 0.35 ± 0.03 | XTT Assay | [7] |

| 26d | A549 | 0.33 ± 0.03 | MTS Assay | [7] |

| 26d | A549 | 0.28 ± 0.03 | XTT Assay | [7] |

| 7-Deazahypoxanthine Analog 1 | HeLa | Potent nanomolar activity | MTT Assay | [8] |

| C2-methyl-7-deazahypoxanthine | Glioblastoma, Melanoma, Non-small-cell lung cancer | Sub-micromolar to nanomolar | Not Specified | [8] |

Kinase Inhibitory Activity

A primary mechanism through which 6-substituted-7-deazapurine derivatives exert their anticancer effects is the inhibition of protein kinases.[1] These enzymes are critical regulators of cell signaling pathways that are often dysregulated in cancer.[2] Derivatives have been developed as potent inhibitors of several clinically relevant kinases, including Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Human Epidermal Growth Factor Receptor 2 (HER2).[9][10]

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| Pyrrolo[2,3-d]pyrimidine derivative | EGFR (T790M mutant) | 0.21 | [10] |

| Pyrrolo[2,3-d]pyrimidine derivative | EGFR (wild-type) | 22 | [10] |

| Pyrrolo[2,3-d]pyrimidine with biaryl urea | VEGFR-2 | 11.9 | [10] |

| Compound 5 | HER2 | 81 ± 2 | [2] |

| 7-deaza-p-methoxy-6-benzylthioinosine | Adenosine Kinase (T. gondii) | 4600 | [2] |

| 7-deaza-p-cyano-6-benzylthioinosine | Adenosine Kinase (T. gondii) | 5300 | [2] |

Antimicrobial and Antiviral Activity

The structural similarity of 7-deazapurines to natural purines also makes them effective antimicrobial and antiviral agents.[3] They can interfere with pathogen-specific enzymes or be incorporated into the viral genome, thus inhibiting replication. Promising activity has been observed against various pathogens, including Mycobacterium bovis and hepatitis C virus (HCV).[3]

| Compound Class | Pathogen | Activity | Reference |

| 6-substituted 7-(het)aryl-7-deazapurine ribonucleosides | Mycobacterium bovis | Promising activity | [3] |

| 6-substituted 7-(het)aryl-7-deazapurine ribonucleosides | Hepatitis C Virus (HCV) | Promising activity in replicon assay | [3] |

| 6-alkyl-, 6-aryl-, and 6-hetaryl-7-deazapurine ribonucleosides | Mycobacterium tuberculosis Adenosine Kinase | Strong inhibitors with submicromolar to low nanomolar IC50 values | [11] |

| 2-Substituted 6-(Het)aryl-7-deazapurine Ribonucleosides | Mycobacterium tuberculosis Adenosine Kinase | Potent and selective inhibitors | [12] |

Signaling Pathways and Mechanisms of Action

The biological effects of 6-substituted-7-deazapurine derivatives are intrinsically linked to their ability to modulate critical cellular signaling pathways.

Inhibition of Cell Cycle Progression

Many of these compounds target CDKs, which are essential for the progression of the cell cycle.[1] By inhibiting CDKs, these derivatives can induce cell cycle arrest, thereby halting cell proliferation and, in some instances, triggering apoptosis.[1]

Disruption of Kinase Signaling Cascades

As potent kinase inhibitors, these compounds can block the phosphorylation cascade initiated by growth factor receptors like EGFR and VEGFR-2, thereby inhibiting downstream signaling pathways crucial for cell proliferation, survival, and angiogenesis.[2][10]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the accurate assessment of the biological activity of 6-substituted-7-deazapurine derivatives.

General Experimental Workflow

The evaluation of these compounds typically follows a standardized workflow, from initial synthesis to in-depth biological characterization.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[7]

-

Compound Treatment: Treat the cells with a serial dilution of the 7-deazapurine derivative and incubate for the desired period (e.g., 48 or 72 hours).[7]

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[7]

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.[1]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.[1]

XTT Assay for Cytotoxicity

Similar to the MTT assay, the XTT assay measures cell viability through the reduction of a tetrazolium salt.

Protocol:

-

Cell Seeding and Compound Treatment: Follow the same procedure as the MTT assay.

-

XTT Reagent Preparation: Prepare the XTT labeling mixture by adding the activation reagent to the XTT labeling reagent according to the manufacturer's instructions.[7]

-

XTT Addition: Add 50 µL of the XTT labeling mixture to each well.[7]

-

Incubation: Incubate the plate for 2-4 hours at 37°C.[7]

-

Absorbance Measurement: Measure the absorbance at 450-500 nm with a reference wavelength of 650 nm.[7]

-

Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.[7]

LDH Cytotoxicity Assay

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.

Protocol:

-

Cell Seeding and Compound Treatment: Follow the same procedure as the MTT assay, including controls for spontaneous and maximum LDH release.[7]

-

Supernatant Collection: After incubation, centrifuge the plate (for suspension cells) and transfer 50 µL of the supernatant from each well to a new 96-well plate.[7]

-

LDH Reaction: Add 50 µL of the LDH reaction mixture to each well.[7]

-

Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[7]

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released.

ATP-Based Luminescence Assay (e.g., CellTiter-Glo®)

This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.

Protocol:

-

Cell Seeding and Compound Treatment: Follow the same procedure as the MTT assay.

-

Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.[7]

-

Incubation: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7]

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.[7]

-

Data Analysis: Calculate cell viability and IC50 values.[7]

Conclusion

6-Substituted-7-deazapurine derivatives represent a versatile and highly promising class of compounds with significant therapeutic potential.[1] The extensive research into their synthesis and biological evaluation has yielded potent inhibitors of various cellular targets, particularly protein kinases.[1] The structure-activity relationship studies have provided valuable insights for the rational design of new and more effective drug candidates. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to facilitate their advancement into clinical development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis, cytostatic, antimicrobial, and anti-HCV activity of 6-substituted 7-(het)aryl-7-deazapurine ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. 6-Alkyl-, 6-aryl- or 6-hetaryl-7-deazapurine ribonucleosides as inhibitors of human or MTB adenosine kinase and potential antimycobacterial agents - MedChemComm (RSC Publishing) DOI:10.1039/C3MD00232B [pubs.rsc.org]

- 12. 2-Substituted 6-(Het)aryl-7-deazapurine Ribonucleosides: Synthesis, Inhibition of Adenosine Kinases, and Antimycobacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Kinase Inhibitory Potential of 6-Pyrrolidino-7-Deazapurine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the kinase inhibitory potential of 6-pyrrolidino-7-deazapurine, a promising molecule within the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) class of compounds. This document details its known biological activity, presents quantitative data, outlines relevant experimental protocols, and visualizes key signaling pathways and workflows to support further research and development in this area.

Introduction

The 7-deazapurine scaffold is a privileged structure in medicinal chemistry, known to be a bioisostere of adenine, a fundamental component of ATP. This structural mimicry allows 7-deazapurine derivatives to act as competitive inhibitors for a wide range of protein kinases, which are critical regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and neurodegenerative disorders, making kinase inhibitors a significant area of drug discovery.

Substitutions at the 6-position of the 7-deazapurine core have been extensively explored to enhance potency and selectivity. The introduction of a pyrrolidino group at this position has yielded a potent inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in Parkinson's disease research.

Quantitative Kinase Inhibition Data

The primary known target of this compound is the G2019S mutant of LRRK2, a common mutation associated with an increased risk of Parkinson's disease. The inhibitory activity of this compound is summarized in the table below.

| Compound Name | Target Kinase | Inhibition Value (cKi) | Assay Type | Reference |

| 6-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine | LRRK2 G2019S | <2.5 nM | Kinase Inhibition Assay | [1][2] |

Signaling Pathway

This compound has been identified as a potent inhibitor of LRRK2. The LRRK2 signaling pathway is implicated in various cellular processes, and its hyperactivity is linked to neurodegeneration. The diagram below illustrates a simplified representation of the LRRK2 signaling cascade and the point of inhibition by this compound.

Caption: LRRK2 signaling pathway and inhibition.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and for key experiments to evaluate its kinase inhibitory potential.

Synthesis of 6-pyrrolidino-7H-pyrrolo[2,3-d]pyrimidine

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction starting from a halogenated 7-deazapurine precursor. A general protocol is outlined below.

Materials:

-

6-chloro-7H-pyrrolo[2,3-d]pyrimidine

-

Pyrrolidine

-

A suitable solvent (e.g., n-butanol, DMF, or dioxane)

-

A suitable base (e.g., triethylamine, diisopropylethylamine)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a solution of 6-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) in the chosen solvent, add pyrrolidine (1.5-2 equivalents) and the base (2-3 equivalents).

-

Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80 to 120 °C.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane) to yield the desired 6-pyrrolidino-7H-pyrrolo[2,3-d]pyrimidine.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

LRRK2 Kinase Inhibition Assay (In Vitro)

This protocol describes a general method to determine the in vitro inhibitory activity of this compound against LRRK2 kinase using a luminescence-based assay that measures ATP consumption.

Materials:

-

Recombinant human LRRK2 (G2019S mutant)

-

LRRKtide (a synthetic peptide substrate for LRRK2)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

This compound (test compound)

-

DMSO (for compound dilution)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute the compound in kinase assay buffer to the final desired concentrations.

-

In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control).

-

Add 2 µL of diluted LRRK2 enzyme to each well.

-

Incubate the plate for 10-15 minutes at room temperature to allow for compound binding to the kinase.

-

Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix (containing LRRKtide and ATP at a concentration close to the Km for ATP).

-

Incubate the reaction for a defined period (e.g., 60-120 minutes) at room temperature.

-

Stop the kinase reaction and measure the amount of ADP produced by following the instructions of the ADP-Glo™ Kinase Assay kit. This typically involves adding an ADP-Glo™ Reagent to deplete the remaining ATP, followed by a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 or Ki value by fitting the data to a dose-response curve using appropriate software.

Cellular Assay for LRRK2 Activity

This protocol outlines a method to assess the effect of this compound on LRRK2 activity within a cellular context by measuring the phosphorylation of LRRK2 at a specific site (e.g., Ser935).

Materials:

-

HEK293 cells or other suitable cell line stably expressing LRRK2 (e.g., G2019S mutant)

-

Cell culture medium and supplements

-

This compound

-

DMSO

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-LRRK2 (Ser935) and anti-total LRRK2

-

HRP-conjugated secondary antibody

-

Western blotting reagents and equipment or ELISA-based detection system

Procedure:

-

Plate the LRRK2-expressing cells in 6-well plates and allow them to adhere and grow to approximately 80-90% confluency.

-

Treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for a specified time (e.g., 90 minutes).

-

Wash the cells once with ice-cold PBS.

-

Lyse the cells on ice using the supplemented lysis buffer.

-

Clarify the lysate by centrifugation at 4°C.

-

Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

-

Analyze the levels of phosphorylated and total LRRK2 using Western blotting or a specific ELISA.

-

For Western Blot: Separate equal amounts of protein lysate by SDS-PAGE, transfer to a PVDF membrane, block the membrane, and probe with the primary antibodies followed by the HRP-conjugated secondary antibody. Detect the signal using an appropriate chemiluminescent substrate.

-

For ELISA: Follow the protocol of a commercially available LRRK2 pS935 ELISA kit.

-

-

Quantify the band intensities (for Western blot) or the ELISA signal and determine the ratio of phosphorylated LRRK2 to total LRRK2.

-

Plot the phospho-LRRK2/total LRRK2 ratio against the compound concentration to determine the cellular IC50 value.

Experimental Workflow

The following diagram illustrates a general workflow for the investigation of a novel 7-deazapurine derivative for its kinase inhibitory potential.

Caption: General workflow for kinase inhibitor evaluation.

Conclusion

This compound is a potent inhibitor of LRRK2 kinase, a significant target in the context of Parkinson's disease. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate its therapeutic potential. Future studies should focus on comprehensive kinase selectivity profiling to fully understand its off-target effects, as well as in vivo studies to evaluate its efficacy and pharmacokinetic properties in relevant disease models. The versatility of the 7-deazapurine scaffold continues to offer exciting opportunities for the development of novel and selective kinase inhibitors.

References

- 1. Design of leucine-rich repeat kinase 2 (LRRK2) inhibitors using a crystallographic surrogate derived from checkpoint kinase 1 (Chk1) [vernalis.com]

- 2. Design and Synthesis of Pyrrolo[2,3- d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Preformulation Landscape: A Technical Guide to the Solubility and Stability of 6-pyrrolidino-7-deazapurine in Biological Buffers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for evaluating the aqueous solubility and chemical stability of 6-pyrrolidino-7-deazapurine, a member of the promising 7-deazapurine class of compounds. Due to the novelty of this specific molecule, this document focuses on establishing robust experimental protocols and data interpretation strategies rather than presenting pre-existing data. Understanding these physicochemical properties is a cornerstone of early-stage drug development, directly influencing formulation strategies, bioavailability, and the design of reliable in vitro and in vivo experiments.

The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer and antiviral properties.[1] The substitution at the 6-position, in this case with a pyrrolidine moiety, is a key determinant of the molecule's biological target engagement and overall physicochemical characteristics. The pyrrolidine ring, a saturated heterocycle, can influence properties such as basicity and solubility.[2] This guide outlines the necessary experimental procedures to quantify the solubility and stability of this compound in biologically relevant buffers, ensuring reproducible and accurate data for advancing drug discovery programs.

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical factor that affects its absorption and bioavailability.[3] Poor aqueous solubility can hinder formulation development and lead to unreliable results in biological assays.[4] It is essential to determine both the kinetic and thermodynamic solubility of this compound to gain a comprehensive understanding of its dissolution behavior.

Data Presentation: Solubility of this compound

The following tables should be used to summarize the experimentally determined solubility data.

Table 1: Kinetic Solubility of this compound in Various Biological Buffers

| Buffer System | pH | Temperature (°C) | Kinetic Solubility (µg/mL) | Method of Detection |

| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | HPLC-UV | |

| Citrate Buffer | 5.0 | 25 | HPLC-UV | |

| Tris-HCl | 8.0 | 25 | HPLC-UV | |

| Simulated Gastric Fluid (SGF) | 1.2 | 37 | HPLC-UV | |

| Simulated Intestinal Fluid (FaSSIF) | 6.5 | 37 | HPLC-UV |

Table 2: Thermodynamic Solubility of this compound

| Buffer System | pH | Temperature (°C) | Incubation Time (h) | Thermodynamic Solubility (µg/mL) | Method of Detection |

| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | 24 | HPLC-UV | |

| Phosphate-Buffered Saline (PBS) | 7.4 | 37 | 24 | HPLC-UV | |

| Citrate Buffer | 5.0 | 25 | 24 | HPLC-UV | |

| Tris-HCl | 8.0 | 25 | 24 | HPLC-UV |

Experimental Protocols for Solubility Determination

Kinetic solubility is a high-throughput assessment that measures the concentration of a compound that remains in solution after being rapidly precipitated from a DMSO stock solution into an aqueous buffer.[3][5]

Objective: To rapidly assess the solubility of this compound under non-equilibrium conditions.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Biological buffers (e.g., PBS pH 7.4, Citrate buffer pH 5.0, Tris-HCl pH 8.0)

-

96-well microtiter plates

-

Plate shaker

-

Filtration plate (e.g., Millipore MultiScreen) or centrifugation capability

-

HPLC-UV system

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

-

Sample Preparation: Add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells of a microtiter plate containing the aqueous buffer (e.g., 198 µL) to achieve the desired final compound concentration. The final DMSO concentration should be kept low (≤1%) to minimize its effect on solubility.

-

Incubation: Seal the plate and shake at room temperature (e.g., 25°C) for a defined period, typically 1 to 2 hours.[6]

-

Separation of Undissolved Compound: Separate any precipitate by either filtering the solution through a filtration plate or by centrifuging the plate at high speed.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate or supernatant using a validated HPLC-UV method against a standard curve prepared in the corresponding buffer.[5]

Thermodynamic solubility represents the true equilibrium solubility of a compound, where the dissolved and undissolved solid phases are in equilibrium.[4][7]

Objective: To determine the equilibrium solubility of this compound.

Materials:

-

Solid this compound

-

Biological buffers

-

Glass vials

-

Shaking incubator or roller mixer

-

Syringe filters (e.g., 0.22 µm PVDF)

-

HPLC-UV system

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of the desired biological buffer. The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Seal the vials and agitate them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24 to 72 hours) to ensure equilibrium is reached.[4][6]

-

Phase Separation: Allow the suspension to settle. Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved particles.

-

Dilution and Quantification: Dilute the filtrate with the mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

Caption: Workflow for kinetic and thermodynamic solubility determination.

Stability Assessment

Evaluating the chemical stability of this compound in biological buffers is crucial for understanding its shelf-life in formulations and its potential degradation in physiological environments.[8] Stability studies are typically conducted over time at various pH values and temperatures.

Data Presentation: Chemical Stability of this compound

The results of the stability studies should be recorded in the following table.

Table 3: Chemical Stability of this compound in PBS (pH 7.4) at 37°C

| Time Point (hours) | % Remaining of Initial Concentration | Peak Area of Major Degradant 1 | Peak Area of Major Degradant 2 |

| 0 | 100 | 0 | 0 |

| 2 | |||

| 4 | |||

| 8 | |||

| 12 | |||

| 24 | |||

| 48 |

Experimental Protocol for Chemical Stability Assessment

Objective: To determine the degradation rate of this compound in a biological buffer over time.

Materials:

-

This compound

-

Biological buffer (e.g., PBS, pH 7.4)

-

Incubator

-

HPLC-UV system with a stability-indicating method

Procedure:

-

Sample Preparation: Prepare a solution of this compound in the chosen biological buffer at a known concentration (e.g., 10 µM).

-

Incubation: Incubate the solution at a controlled temperature (e.g., 37°C).

-

Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot of the sample.

-

Reaction Quenching: Immediately quench the degradation by diluting the aliquot in a cold mobile phase or a suitable organic solvent to prevent further degradation.

-

HPLC Analysis: Analyze the samples using a stability-indicating HPLC method. This method must be capable of separating the parent compound from its degradation products.[9]

-

Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time zero.

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify potential degradation products and establish degradation pathways.[10] These studies are also critical for developing and validating a stability-indicating analytical method.[11][12]

Data Presentation: Forced Degradation of this compound

The outcomes of the forced degradation studies can be summarized as follows.

Table 4: Summary of Forced Degradation Studies for this compound

| Stress Condition | % Degradation | Number of Degradants | Retention Time of Major Degradant(s) |

| 0.1 M HCl, 60°C, 8h | |||

| 0.1 M NaOH, 60°C, 8h | |||

| 3% H₂O₂, RT, 24h | |||

| Heat (80°C, 48h) | |||

| Photostability (ICH Q1B) |

Experimental Protocol for Forced Degradation Studies

Objective: To accelerate the degradation of this compound under various stress conditions to identify degradation products and pathways.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-UV or LC-MS system

Procedure: The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient.[13]

-

Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat (e.g., 60°C) for several hours.

-

Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat (e.g., 60°C) for several hours. Neutralize the samples before analysis.

-

Oxidation: Treat the compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature for up to 24 hours.[14]

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for an extended period.

-

Photolytic Degradation: Expose the compound in solution and as a solid to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10]

-

Analysis: Analyze the stressed samples using a suitable stability-indicating method, preferably LC-MS, to separate and identify the degradation products.

Caption: Workflow for stability testing and forced degradation studies.

Signaling Pathways and Relevance

While specific signaling pathway interactions for this compound are yet to be elucidated, compounds based on the 7-deazapurine scaffold are known to function as kinase inhibitors, thereby interfering with crucial cellular signaling cascades involved in cell cycle regulation and proliferation.[1] The data generated from the solubility and stability studies are fundamental for designing and interpreting cell-based assays aimed at identifying the specific pathways modulated by this compound. A reliable concentration in the assay medium is paramount for generating meaningful structure-activity relationships and understanding the mechanism of action.

Caption: General signaling pathway for a kinase inhibitor.

By adhering to the detailed protocols outlined in this guide, researchers can generate high-quality, reproducible data on the solubility and stability of this compound. This information is indispensable for making informed decisions during lead optimization, selecting appropriate formulation strategies, and ultimately, advancing promising drug candidates toward clinical development.

References

- 1. benchchem.com [benchchem.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. evotec.com [evotec.com]

- 5. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 6. enamine.net [enamine.net]

- 7. In-vitro Thermodynamic Solubility protocol v1 [protocols.io]

- 8. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Forced Degradation Playbook – Pharma Stability [pharmastability.com]

- 12. biopharminternational.com [biopharminternational.com]

- 13. resolvemass.ca [resolvemass.ca]

- 14. Forced Degradation Studies - STEMart [ste-mart.com]

Preliminary Cytotoxicity Screening of 6-Pyrrolidino-7-Deazapurine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of 6-pyrrolidino-7-deazapurine, a member of the promising 6-substituted-7-deazapurine class of compounds. These heterocyclic molecules have garnered significant interest in medicinal chemistry due to their potential as anticancer, antiviral, and antibacterial agents.[1] The core of their biological activity often lies in their ability to act as potent kinase inhibitors, thereby interfering with critical cellular signaling pathways that regulate cell cycle progression and proliferation.[1] This document outlines the methodologies for assessing the cytotoxic effects of these compounds, presents representative data for analogous structures, and illustrates the underlying molecular mechanisms.

Quantitative Cytotoxicity Data

Table 1: Cytotoxic Activity of Representative 6-Substituted-7-Deazapurine Ribonucleosides

| Compound ID | 6-Substituent | Cell Line | IC50 (µM) | Reference |

| 25a | Furan-2-yl | HeLa | 0.08 ± 0.01 | Tokarenko et al., 2017 |

| CEM | 0.05 ± 0.01 | Tokarenko et al., 2017 | ||

| A549 | 0.12 ± 0.02 | Tokarenko et al., 2017 | ||

| 25b | Thiophen-2-yl | HeLa | 0.15 ± 0.02 | Tokarenko et al., 2017 |

| CEM | 0.11 ± 0.01 | Tokarenko et al., 2017 | ||

| A549 | 0.25 ± 0.03 | Tokarenko et al., 2017 | ||

| 25c | Phenyl | HeLa | >10 | Tokarenko et al., 2017 |

| CEM | >10 | Tokarenko et al., 2017 | ||

| A549 | >10 | Tokarenko et al., 2017 |

Note: The data presented is for 6-(het)aryl-7-deazapurine ribonucleosides as a proxy for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the preliminary cytotoxicity screening of 7-deazapurine derivatives.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Human cancer cell lines (e.g., HeLa, A549, CEM)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well tissue culture plates

-

This compound (or analogous compound)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).

-

Incubation: Incubate the plates for a specified period, typically 48 or 72 hours, at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the preliminary cytotoxicity screening of a 7-deazapurine compound.

Caption: Experimental workflow for cytotoxicity screening.

Proposed Signaling Pathway of Cytotoxicity

6-Substituted-7-deazapurine derivatives often exert their cytotoxic effects by inhibiting cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[1] Inhibition of CDKs leads to cell cycle arrest, typically at the G1/S or G2/M transition, which in turn can induce apoptosis (programmed cell death). The following diagram illustrates this proposed signaling pathway.

Caption: Proposed mechanism of this compound cytotoxicity.

References

The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and Development of Novel 7-Deazapurine Compounds

For Researchers, Scientists, and Drug Development Professionals

The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold has solidified its position as a "privileged structure" in medicinal chemistry, serving as the foundation for a multitude of therapeutic agents with a broad spectrum of biological activities.[1][2] This technical guide provides an in-depth overview of the discovery and development of novel 7-deazapurine compounds, with a focus on their synthesis, biological evaluation, and mechanisms of action. The versatility of this heterocyclic system, particularly when substituted at various positions, has led to the identification of potent anticancer, antiviral, and kinase inhibitory agents, some of which have progressed into clinical trials.[2][3]

Synthetic Strategies: Building the 7-Deazapurine Core

The synthesis of novel 7-deazapurine derivatives is a dynamic field, with medicinal chemists continuously developing more efficient and versatile methodologies. A common and effective approach to introduce diversity is through the functionalization of a pre-existing 7-deazapurine core.

General Synthetic Approach

A widely employed strategy for the synthesis of 7-deazapurine nucleosides commences with a 6-chloro-7-deazapurine precursor.[1] This intermediate allows for subsequent derivatization at the 6-position through various cross-coupling reactions, enabling the introduction of a wide array of substituents.[1] The general workflow can be summarized as follows:

Key Experimental Protocols

Vorbrüggen Glycosylation: This reaction is a cornerstone in the synthesis of nucleosides. In a typical protocol, a silylated 7-deazapurine base is reacted with a protected ribose acetate in the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).[1]

Suzuki and Sonogashira Cross-Coupling Reactions: These palladium-catalyzed reactions are instrumental in diversifying the 6-position of the 7-deazapurine ring. The Suzuki coupling introduces aryl or heteroaryl groups, while the Sonogashira coupling is used for the introduction of alkynyl moieties.[1]

Nucleobase-Anion Glycosylation: This method involves the generation of a nucleobase anion, typically using a base like potassium hydroxide in the presence of a phase-transfer catalyst such as TDA-1 {tris[2-(2-methoxyethoxy)ethyl]amine}, which then reacts with a protected sugar halide.[4]

Biological Activities and Therapeutic Potential

7-Deazapurine derivatives have demonstrated significant therapeutic potential across a range of diseases, primarily due to their ability to interact with key cellular targets.

Anticancer Activity

A significant number of 7-deazapurine compounds exhibit potent anticancer and cytotoxic activity.[1][2] Their mechanism of action often involves the inhibition of protein kinases, which are critical regulators of cell cycle progression and signal transduction.[1][5] By targeting kinases such as cyclin-dependent kinases (CDKs), these compounds can induce cell cycle arrest and apoptosis.[1]

Quantitative Data on Anticancer Activity:

| Compound | 6-Substituent | Kinase Target | IC50 (µM) | Cancer Cell Line(s) | Reference |

| 1 | 5-Methoxy-1H-indol-2-yl | VEGFR-2 | 0.018 ± 0.001 | - | [6] |

| 5 | - | Multiple Protein Kinases | - | HepG2, MCF-7, MDA-MB-231, HeLa | [7] |

| AB61 | 7-(2-Thienyl) | - | Nanomolar range | Various cancer cell lines | [8] |

Note: This table presents a selection of data. For a comprehensive list, refer to the cited literature.

The anticancer effects of some 7-deazapurine nucleosides are also attributed to their intracellular phosphorylation, leading to the formation of active nucleotide analogs that can be incorporated into RNA and DNA, ultimately causing inhibition of protein synthesis and DNA damage.[2][3]

Antiviral Activity

The 7-deazapurine scaffold has also been a fruitful source of antiviral agents.[2] Nucleoside analogs containing this core have shown activity against a range of viruses, including Dengue virus (DENV) and Hepatitis C virus (HCV).[2][6][9]

Quantitative Data on Antiviral Activity:

| Compound | Virus Target | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Cell Line | Reference |

| 6e | DENV | 2.081 ± 1.102 | 150.06 ± 11.42 | 72.11 | A549 | [6] |

| 11q | SARS-CoV-2 (wild-type) | 0.14 | >100 | >714 | Vero E6 | [10] |

| 11q | SARS-CoV-2 (BA.5) | 0.36 | >100 | >278 | Vero E6 | [10] |

The antiviral mechanism often involves the inhibition of viral polymerases after intracellular conversion to the triphosphate form.[9]

Signaling Pathways and Molecular Interactions

The biological effects of 7-deazapurine compounds are intricately linked to their ability to modulate specific cellular signaling pathways.

Kinase Inhibition

As previously mentioned, a primary mechanism of action for many 7-deazapurine derivatives is the inhibition of protein kinases.[1][5] These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. This disruption of signaling cascades can have profound effects on cell growth, proliferation, and survival.[7]

Targeting RNA

Emerging research has highlighted the potential for 7-deazapurine compounds to target RNA structures directly.[11][12] The replacement of the N7 atom of purine with a carbon atom in 7-deazapurines alters the electronic properties of the molecule and provides a vector for substitution into the major groove of DNA or RNA duplexes.[2][13] This can lead to enhanced base-pairing stability and provides a novel mechanism for modulating gene expression at the RNA level.[2]

Conclusion and Future Directions

The 7-deazapurine scaffold continues to be a highly valuable framework in the design and discovery of novel therapeutic agents. The extensive body of research has yielded potent and selective inhibitors of various cellular targets.[1] Future research will likely focus on several key areas:

-

Optimization of Pharmacokinetic Properties: Enhancing the drug-like properties of lead compounds to improve their bioavailability, metabolic stability, and safety profiles.

-

Exploration of Novel Targets: Expanding the scope of biological targets beyond kinases to include other enzyme families and protein-protein interactions.

-

Targeting RNA: Further investigating the potential of 7-deazapurine derivatives to modulate RNA function, a rapidly growing area of drug discovery.[11][12]

-

Development of Multi-targeted Agents: Designing single molecules that can simultaneously inhibit multiple key targets in a disease pathway, potentially leading to enhanced efficacy and reduced drug resistance.[5][7]

The continued exploration of the chemical space around the 7-deazapurine core, coupled with a deeper understanding of its interactions with biological targets, promises to deliver the next generation of innovative medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Halogenated 7-deazapurine nucleosides: stereoselective synthesis and conformation of 2′-deoxy-2′-fluoro-β-d-arabinonucleosides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of novel 7-deazapurine nucleoside derivatives as potential anti-dengue virus agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and antiviral activity of 2′-deoxy-2′-fluoro-2′-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5′-triphosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and biological evaluation of novel 2'-deoxy-2'-spirooxetane-7-deazapurine nucleoside analogs as anti-SARS-CoV-2 agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Scholars@Duke publication: Chemical matter that binds RNA [scholars.duke.edu]

- 12. Principles for targeting RNA with drug-like small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 7-Substituted 8-aza-7-deazaadenosines for modification of the siRNA major groove - PMC [pmc.ncbi.nlm.nih.gov]

6-Pyrrolidino-7-Deazapurine in Antiviral Research: A Technical Guide

Introduction

The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile foundation for the development of novel therapeutic agents.[1] Analogs of biogenic purine nucleosides, 7-deazapurine derivatives have demonstrated a wide spectrum of biological activities, including potent antiviral and antitumor effects.[2][3] The replacement of the nitrogen atom at the 7-position of the purine ring with a carbon atom offers unique opportunities for chemical modification, particularly at the C6 and C7 positions, which can significantly influence the biological activity and selectivity of these compounds.[2][3]